

Application Notes and Protocols for the GC-MS Analysis of Cyclofenchene

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Compound of Interest

Compound Name: Cyclofenchene

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Introduction

Cyclofenchene (1,3,3-trimethyltricyclo[2.2.1.0^{2,6}]heptane), a tricyclic monoterpenene, is a component of various essential oils and natural products.^[1] Its accurate identification and quantification are crucial in fragrance, flavor, and pharmaceutical research. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of volatile compounds like **Cyclofenchene**, offering high separation efficiency and definitive identification based on mass spectra.^[2]

This document provides detailed application notes and experimental protocols for the qualitative and quantitative analysis of **Cyclofenchene** using GC-MS.

Physicochemical Properties of Cyclofenchene

A clear understanding of the physical and chemical properties of **Cyclofenchene** is fundamental for developing an effective GC-MS method.

| Property | Value | Reference |
|-------------------|---|-----------|
| Molecular Formula | C ₁₀ H ₁₆ | [3][4] |
| Molecular Weight | 136.23 g/mol | [3][4] |
| CAS Number | 488-97-1 | [3][4][5] |
| Boiling Point | 143.0-143.5 °C at 754 mmHg | [5] |
| Appearance | Colorless liquid | |
| Solubility | Soluble in alcohol, insoluble in water. | [5] |

Quantitative Data Summary

The following table summarizes key quantitative parameters for the GC-MS analysis of **Cyclofenchene**. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

| Parameter | Value |
|-------------------------------|------------|
| Linearity (R ²) | ≥ 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Recovery | 90-110% |
| Precision (%RSD) | < 10% |

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the sample matrix.

Protocol 1: Liquid-Liquid Extraction (for liquid samples)

- To 1 mL of the liquid sample, add 1 mL of a suitable organic solvent (e.g., n-hexane, diethyl ether).
- Add an appropriate internal standard (e.g., tetradecane) to a final concentration of 1 µg/mL.
- Vortex the mixture for 1 minute.
- Centrifuge at 3000 rpm for 5 minutes to separate the layers.
- Carefully transfer the organic (upper) layer to a clean GC vial for analysis.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) (for solid or viscous liquid samples)

- Place approximately 100 mg of the homogenized sample into a 20 mL headspace vial.
- Add an appropriate internal standard.
- Seal the vial tightly with a PTFE/silicone septum.
- Incubate the vial at 60°C for 15 minutes to allow volatile compounds to equilibrate in the headspace.
- Expose a 100 µm polydimethylsiloxane (PDMS) SPME fiber to the headspace for 10 minutes.
- Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of **Cyclofenchene**. Optimization may be required for specific instruments.

| Parameter | Recommended Condition |
|---------------------------|--|
| Gas Chromatograph | |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent non-polar column |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (for trace analysis) or Split (10:1) |
| Injection Volume | 1 μ L |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial temperature 60°C (hold for 2 min), ramp at 5°C/min to 150°C, then ramp at 15°C/min to 250°C (hold for 5 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Transfer Line Temperature | 280°C |
| Mass Scan Range | m/z 40-300 |
| Solvent Delay | 3 minutes |

Data Analysis and Interpretation

Qualitative identification of **Cyclofenchene** is achieved by comparing the retention time and the acquired mass spectrum with a reference standard or a spectral library (e.g., NIST).^[3] The mass spectrum of **Cyclofenchene** is characterized by a molecular ion peak at m/z 136 and several fragment ions.

Mass Spectrum of **Cyclofenchene**

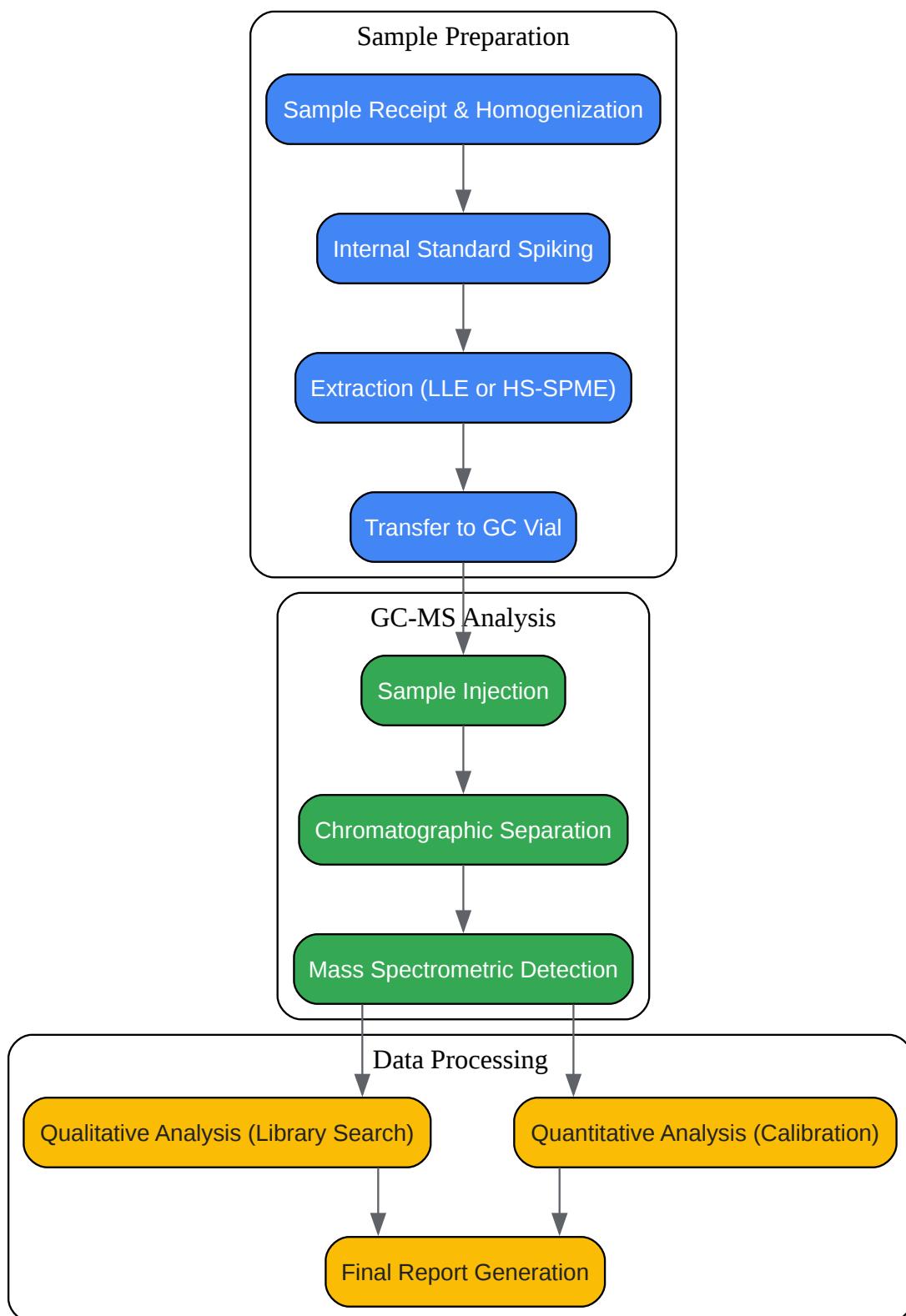
The electron ionization (EI) mass spectrum of **Cyclofenchene** typically exhibits the following key fragments:

| m/z | Relative Intensity | Putative Fragment |
|-----|--------------------|--|
| 136 | Moderate | [M]+ (Molecular Ion) |
| 121 | High | [M-CH ₃] ⁺ |
| 93 | High | [M-C ₃ H ₇] ⁺ or [C ₇ H ₉] ⁺ |
| 79 | Moderate | [C ₆ H ₇] ⁺ |
| 41 | Moderate | [C ₃ H ₅] ⁺ |

For quantitative analysis, a calibration curve should be prepared using a series of **Cyclofenchene** standards of known concentrations. The concentration of **Cyclofenchene** in the sample is determined by comparing its peak area (or the peak area ratio to the internal standard) to the calibration curve.

Workflow and Logical Diagrams

The following diagrams illustrate the experimental workflow for the GC-MS analysis of **Cyclofenchene**.



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Caption: Experimental workflow for GC-MS analysis of **Cyclofenchene**.



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Caption: Logical flow of **Cyclofenchene** analysis within the GC-MS system.

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